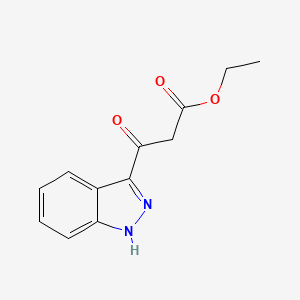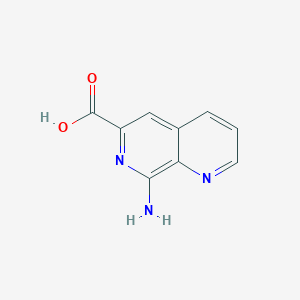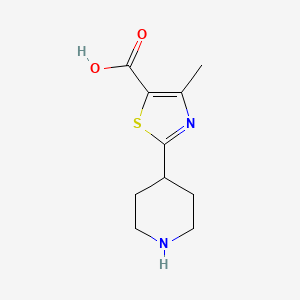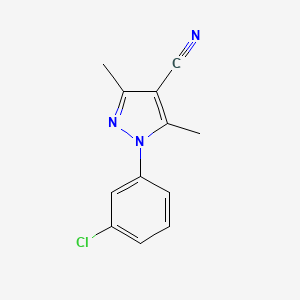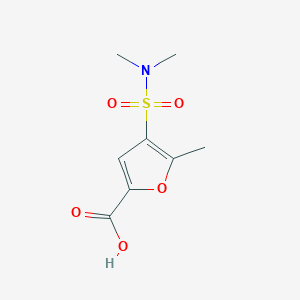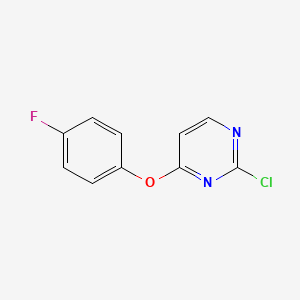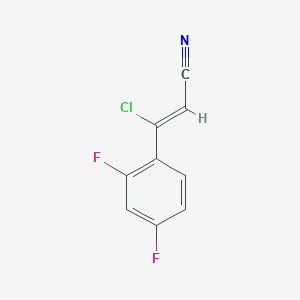
(Z)-3-Chloro-3-(2,4-difluorophenyl)acrylonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-(4-chlorophenyl)-3-oxopropanoate with 2,4-difluorobenzenamine in absolute alcohol. The equimolar quantities of these precursors are heated at 75°C for 2 hours to yield the desired product .
Molecular Structure Analysis
Fc1ccc(cc1)\C=C(/C#N)c2ccc(Cl)cc2 Scientific Research Applications
Catalytic Asymmetric Conjugate Addition
(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles, a reactive class of Michael acceptors, reacted with un-substituted isocyanoacetate esters mediated by phase-transfer catalysis to give functionalized imines with high enantiomeric excess and as a single diastereoisomer. This catalytic asymmetric conjugate addition demonstrates the compound's utility in synthesizing chiral molecules, which are crucial in developing pharmaceuticals and fine chemicals (Claudia Del Fiandra et al., 2016).
Photophysical Properties of Isomeric Acrylonitrile Derivatives
Research into the photophysical properties of acrylonitrile derivatives, including positional isomeric structures with core pyridine and phenyl moieties, sheds light on their application in materials science. These properties are significantly influenced by the solvent, and the study of their optical behaviors under different conditions can lead to the development of new materials for optical and electronic applications (Armando E. Castillo et al., 2021).
Anticancer Activity
(Z)-3-Substituted acrylonitriles have shown promise in the development of anticancer agents. Modifications to the acrylonitrile and aromatic substituents have highlighted key structural components necessary for broad-spectrum cytotoxicity. This includes the discovery of derivatives with potent activity against various cancer cell lines, underscoring the potential of these compounds in cancer therapy (Mark Tarleton et al., 2012).
Stereoselective Synthesis and Biological Activity
The focused library synthesis of (Z)-acrylonitrile analogues and their evaluation for acetylcholinesterase inhibition demonstrate the compound's potential in addressing neurological disorders. This approach resulted in compounds with strong inhibition activity, highlighting the importance of molecular design in developing therapeutics for enzyme-related diseases (M. Parveen et al., 2014).
Environmental and Biological Pollutant Detection
Amine-functionalized α-cyanostilbene derivatives designed for specific recognition of picric acid (PA) demonstrate the application of (Z)-3-substituted acrylonitriles in environmental and biological monitoring. The formation of host-guest complexes leading to enhanced fluorescence quenching allows for sensitive and selective detection of pollutants in aqueous media and the solid phase, showcasing the environmental applications of these compounds (Aixiang Ding et al., 2014).
Future Directions
properties
IUPAC Name |
(Z)-3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8(3-4-13)7-2-1-6(11)5-9(7)12/h1-3,5H/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVGCNZBHHJJD-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=C/C#N)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
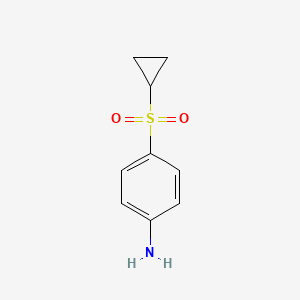
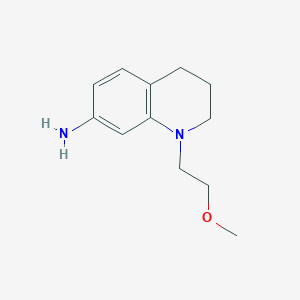
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

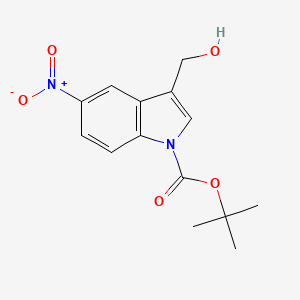
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)
